molecular formula C14H22N4O2S B215062 4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide

4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide

Cat. No. B215062
M. Wt: 310.42 g/mol
InChI Key: HJNNKFNTRLUNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide is a chemical compound with the molecular formula C14H22N4O2S. It is commonly referred to as AE-37 and is a peptide-based vaccine adjuvant. AE-37 is a synthetic peptide that is derived from the HER2/neu protein and is used in the treatment of breast cancer.

Mechanism of Action

AE-37 works by stimulating the immune system to recognize and attack cancer cells. It does this by binding to the major histocompatibility complex (MHC) on the surface of antigen-presenting cells (APCs) and activating T cells. The activated T cells then recognize and attack cancer cells that express the HER2/neu protein.
Biochemical and Physiological Effects:
AE-37 has been shown to induce a robust immune response in patients with breast cancer. It stimulates the production of cytokines and chemokines, which are important signaling molecules in the immune system. AE-37 also activates dendritic cells, which are important immune cells that present antigens to T cells. In addition, AE-37 has been shown to be well-tolerated and safe in clinical trials.

Advantages and Limitations for Lab Experiments

AE-37 has several advantages for lab experiments. It is a well-defined synthetic peptide that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, one limitation of AE-37 is that it is specific to breast cancer and cannot be used to treat other types of cancer.

Future Directions

There are several future directions for AE-37 research. One area of research is to investigate the use of AE-37 in combination with other cancer treatments such as immunotherapy and targeted therapy. Another area of research is to investigate the use of AE-37 in other types of cancer. Additionally, researchers are exploring the use of AE-37 as a vaccine adjuvant for other diseases such as infectious diseases and autoimmune diseases.
Conclusion:
In conclusion, 4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide or AE-37 is a peptide-based vaccine adjuvant that is used in the treatment of breast cancer. It is synthesized using solid-phase peptide synthesis and works by stimulating the immune system to attack cancer cells. AE-37 has several advantages for lab experiments and has been extensively studied in the field of breast cancer research. There are several future directions for AE-37 research, including investigating its use in combination with other cancer treatments and exploring its use in other types of cancer and diseases.

Synthesis Methods

AE-37 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a resin-bound peptide chain. The amino acids are added one by one using a coupling reagent and a deprotection reagent. The resin-bound peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain pure AE-37.

Scientific Research Applications

AE-37 has been extensively studied in the field of breast cancer research. It has been shown to be an effective adjuvant in the treatment of breast cancer by stimulating the immune system to attack cancer cells. AE-37 is used in combination with other cancer treatments such as chemotherapy and radiation therapy to improve the efficacy of the treatment.

properties

Product Name

4-(4-allyl-1-piperazinyl)-N-ethyl-3-pyridinesulfonamide

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

N-ethyl-4-(4-prop-2-enylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C14H22N4O2S/c1-3-7-17-8-10-18(11-9-17)13-5-6-15-12-14(13)21(19,20)16-4-2/h3,5-6,12,16H,1,4,7-11H2,2H3

InChI Key

HJNNKFNTRLUNJL-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C

Origin of Product

United States

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